molecular formula C15H16BrN3O2S B2488399 (3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone CAS No. 2034430-83-4

(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone

Cat. No. B2488399
CAS RN: 2034430-83-4
M. Wt: 382.28
InChI Key: GCZOOUPJMJUPKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. A related process is seen in the synthesis of compounds with piperidin-yl and methanone groups, where substitution reactions, amidation, Friedel-Crafts acylation, and hydration play crucial roles (Zheng Rui, 2010). These methods demonstrate the versatility and complexity of synthesizing molecules with piperidine and methanone functionalities, likely applicable to the target compound.

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule reveals significant characteristics such as chair conformations of the piperidine ring and distorted tetrahedral geometries around sulfur atoms, as observed in related compounds (C. S. Karthik et al., 2021). These structural insights are crucial for understanding the physical and chemical behavior of the compound.

Chemical Reactions and Properties

Chemical reactions involving compounds with piperidine and methanone groups include nucleophilic substitutions, which are influenced by the presence of substituents on the thiophene and pyrimidine rings (D. Spinelli et al., 1968). The kinetics and mechanisms of these reactions can shed light on the reactivity of the target compound.

Physical Properties Analysis

The physical properties of compounds, such as thermal stability, are determined using techniques like thermogravimetric analysis. Compounds with structural similarities to the target molecule have shown stability over a wide temperature range, indicating potential stability for the target compound as well (C. S. Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties of similar compounds involve interactions such as hydrogen bonding and π-π interactions, crucial for the compound's solubility, reactivity, and potential applications in various fields. The electronic properties, including the HOMO-LUMO gap, provide insights into the compound's reactivity and stability (C. S. Karthik et al., 2021).

Scientific Research Applications

Antimicrobial Activities

Several studies have synthesized and evaluated the antimicrobial activities of compounds with structural elements related to the query compound. For example, new derivatives of piperidin-4-yl methanone oxime showed significant antimicrobial activity against various pathogenic bacterial and fungal strains (L. Mallesha & K. Mohana, 2014). This suggests that compounds with similar structural features might possess antimicrobial properties and could be explored for potential applications in combating microbial infections.

Synthesis and Structural Studies

Research on the synthesis and structural analysis of related compounds provides insights into methodologies that could be applied to the synthesis and study of our compound of interest. A study detailed the synthesis and characterization of a compound through various spectroscopic techniques, revealing the stability of its structure under certain conditions and providing a basis for further modifications to enhance its biological or chemical properties (C. S. Karthik et al., 2021).

Interaction with Biological Targets

Research into structurally similar compounds has also explored their interactions with biological targets. For instance, studies on piperidine derivatives and their synthesis have shed light on potential anticancer and antimicrobial applications, suggesting avenues for the design of therapeutics based on these scaffolds (R. S. Gouhar & Eman M. Raafat, 2015; B. Vacher et al., 1999). Such studies indicate that modifications to the piperidine and pyrimidine components of molecules can significantly impact their biological activity and receptor affinity.

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with pyrimidine-related receptors or enzymes due to the presence of a pyrimidine ring . .

Mode of Action

The exact mode of action of this compound is not well-documented. Given its structural features, it is plausible that it binds to its target(s) via interactions between the bromopyrimidinyl and piperidinyl groups and the target’s active site. This could potentially alter the target’s function, leading to downstream effects .

Biochemical Pathways

The specific biochemical pathways affected by this compound are yet to be determined. Based on its structure, it might be involved in pathways related to pyrimidine metabolism or signaling

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. Its bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins. The bromine atom and the piperidine ring in the structure might affect its metabolic stability and permeability .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Depending on its target and mode of action, it could potentially influence cell signaling, enzyme activity, or other cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity might be affected by the pH of its environment due to the presence of ionizable groups .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining safe handling procedures and necessary personal protective equipment .

Future Directions

Future directions could involve potential applications of the compound, further studies needed to fully understand its properties, or new synthetic methods to produce it more efficiently .

properties

IUPAC Name

[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O2S/c1-10-5-13(22-9-10)14(20)19-4-2-3-12(8-19)21-15-17-6-11(16)7-18-15/h5-7,9,12H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZOOUPJMJUPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone

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